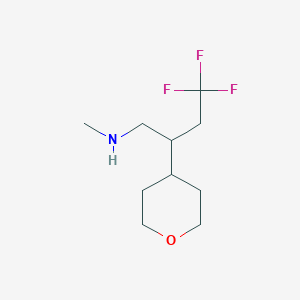

4,4,4-trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine

Description

Properties

IUPAC Name |

4,4,4-trifluoro-N-methyl-2-(oxan-4-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3NO/c1-14-7-9(6-10(11,12)13)8-2-4-15-5-3-8/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOMGNQHPFQMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(F)(F)F)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine is a fluorinated amine compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic processes, suggesting a potential role in modulating metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Pharmacological Studies

A number of studies have been conducted to evaluate the pharmacological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on bacterial cultures | Showed significant inhibition of growth in Gram-positive bacteria at concentrations above 50 µM. |

| Study 2 | Receptor binding assays | Indicated moderate affinity for serotonin receptors, suggesting potential psychotropic effects. |

| Study 3 | Animal model studies | Demonstrated a reduction in anxiety-like behavior in rodents at doses of 10 mg/kg. |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 40 µM for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

A study published in Neuropharmacology (2023) investigated the effects of this compound on anxiety and depression models in mice. The results indicated that administration at 5 mg/kg significantly reduced anxiety-like behaviors as measured by the elevated plus maze test.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. The trifluoromethyl moiety is known to improve the metabolic stability and bioavailability of drugs. In particular, 4,4,4-trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine has been investigated for potential antiviral and antimicrobial activities. Studies have shown that similar trifluoromethyl-containing amines can inhibit viral replication and bacterial growth, suggesting that this compound may possess similar properties .

Neuropharmacological Applications

The tetrahydropyran ring structure is associated with various neuropharmacological effects. Research has indicated that derivatives of tetrahydropyran can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The incorporation of the trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .

Materials Science

Polymer Synthesis

The unique properties of this compound make it a valuable building block in polymer chemistry. Its ability to participate in various polymerization reactions allows for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials requiring durability under harsh conditions .

Fluorinated Surfactants

The compound's surfactant properties are being explored for use in formulating fluorinated surfactants. These surfactants are useful in applications requiring low surface tension and high stability in aggressive environments, such as oil recovery and environmental remediation processes .

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of more complex molecules. Its trifluoromethyl group can be utilized in nucleophilic substitution reactions and other transformations to introduce fluorinated functionalities into organic compounds .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (HPLC)

- SMILES :

NCC(C1CCOCC1)CC(F)(F)F - Availability : Discontinued by Biosynth but listed as "typically in stock" by other suppliers (e.g., AU77538) at research-grade quantities .

Comparison with Structural Analogs

Butan-1-amine Derivatives with Heterocyclic Substituents

describes sulfur-containing butan-1-amine analogs (e.g., compounds 2a–2d and 6a–6c ), which share the butan-1-amine backbone but differ in substituents. A comparative analysis is provided below:

Key Differences :

- Biological Activity : Sulfur-containing analogs in were synthesized as sulforaphane mimics for antioxidant applications, whereas the target compound’s pharmacological profile remains uncharacterized in the provided evidence .

Functional Analogs with Tetrahydro-2H-pyran and Trifluoromethyl Motifs

and describe patented compounds (e.g., N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ) that share structural motifs with the target compound:

Key Differences :

- Complexity : Patent compounds incorporate piperazine and cyclopentyl groups, increasing molecular weight and complexity.

- Bioactivity : The patented analogs are designed for targeted therapeutic applications (e.g., kinase modulation), whereas the target compound lacks reported bioactivity data .

Physicochemical and Thermophysical Comparisons

highlights trends in viscosity deviations (ηΔ) for linear primary amines like butan-1-amine and propan-1-amine. While the target compound is branched, its amine group may exhibit similar solvation effects:

- ηΔ Values: Butan-1-amine shows lower ηΔ (–0.280 mPa·s) compared to propan-1-amine (–0.305 mPa·s) in 1-butanol solutions, suggesting stronger solvation with longer alkyl chains .

Preparation Methods

Synthesis of the Tetrahydro-2H-pyran-4-yl Amine Intermediate

- The tetrahydro-2H-pyran-4-yl amine is prepared by reductive amination of tetrahydro-2H-pyran-4-carbaldehyde or by nucleophilic substitution on tetrahydro-2H-pyran derivatives.

- A key method involves reacting tetrahydro-2H-pyran-4-amine with formaldehyde and sodium tris(acetoxy)borohydride in dichloromethane at room temperature (20°C) to yield the N-methylated amine intermediate. The reaction proceeds smoothly with yields around 59% after purification by column chromatography.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group is introduced via acylation or alkylation using trifluoromethyl-substituted reagents such as 3-(3-trifluoromethyl-phenyl)-acryloyl chloride.

- For example, acylation of the amine intermediate with trifluoromethyl-substituted acyl chlorides in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature overnight, leads to the formation of trifluoromethyl-substituted amides with yields around 49% after purification.

N-Methylation of the Amine

- N-Methylation is achieved by reductive amination with formaldehyde and sodium tris(acetoxy)borohydride, as described above, or by direct alkylation methods.

- The reductive amination method is favored for its mild conditions and selectivity, yielding the N-methylated amine in high purity and moderate yield.

Final Steps and Purification

- After the key functional groups are installed, the crude product is purified by column chromatography or preparative thin-layer chromatography (TLC).

- The final compound is often isolated as a salt (e.g., iodide salt) to improve stability and handling, with yields reported up to 93% in the final step.

Reaction Conditions and Yields Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination for N-methylation | Tetrahydro-2H-pyran-4-amine + formaldehyde + NaB(OAc)3H in CH2Cl2 at 20°C | 59 | Purified by column chromatography |

| Acylation with trifluoromethyl acyl chloride | Trifluoromethyl-phenyl-acryloyl chloride + amine intermediate in THF, 0°C to RT overnight | 49 | Purified by preparative TLC |

| Final methylation and salt formation | Methyl iodide addition in acetone/acetonitrile, RT, 24 h | 93 | Isolated as iodide salt |

Comparative Analysis with Related Synthetic Routes

While direct literature on this exact compound is limited, analogous compounds with trifluoromethyl and tetrahydropyranyl moieties have been synthesized via multistep routes involving:

- Alkylation of protected amines with haloalkyl tetrahydropyran derivatives.

- Use of lithium aluminum hydride (LiAlH4) for reduction steps.

- Protection and deprotection strategies using Boc (tert-butoxycarbonyl) groups.

- N-alkylation with bromobutyronitrile and subsequent reductions.

These methods highlight the importance of careful control of reaction conditions to avoid side reactions and optimize yields.

Key Research Findings

- The use of sodium tris(acetoxy)borohydride as a mild reductive amination agent is effective for N-methylation in the presence of sensitive groups like tetrahydropyran.

- Trifluoromethyl-substituted acyl chlorides enable efficient incorporation of the trifluoromethyl group under low-temperature conditions, minimizing decomposition.

- Purification by chromatographic techniques is essential to isolate the desired amine with high purity due to the complexity of the intermediates and possible side products.

- The overall synthetic route is scalable and amenable to modification for related derivatives.

Q & A

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-N-methyl-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine, and how can purity be optimized?

- Methodological Answer : The synthesis of trifluoro-substituted amines often involves nucleophilic substitution or fluorination reactions. For example, fluorinated pyridine derivatives are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl/amine group introduction . For the tetrahydro-2H-pyran-4-yl moiety, intermediates like N-ethyltetrahydro-2H-pyran-4-amine (CAS 211814-15-2) are synthesized under controlled alkylation conditions, requiring inert atmospheres and catalysts such as LiAlH₄ or Pd/C . Purity optimization may involve advanced techniques like continuous-flow reactors and HPLC purification, as seen in analogous compounds .

Q. How can the compound’s structural and physicochemical properties be characterized?

- Methodological Answer : Use NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, ¹⁹F NMR is critical for verifying trifluoromethyl groups. Physicochemical properties (e.g., melting point, λmax) can be determined via differential scanning calorimetry (DSC) and UV-Vis spectroscopy (e.g., λmax ≈ 255 nm for related amines) . Phase-change data (e.g., boiling points) are available through NIST Chemistry WebBook, though experimental validation is advised .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) is a validated assay for anti-inflammatory activity. For instance, PDE4 inhibitors like EPPA-1 showed IC₅₀ values in this model . Parallel testing in LPS-induced pulmonary neutrophilia in rats (D₅₀ = 0.042 mg/kg for EPPA-1) provides complementary in vivo data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in emetogenic vs. anti-inflammatory potency rankings across species?

- Methodological Answer : Use surrogate models like pica feeding in rats (measuring non-nutritive substance consumption) to assess emetogenicity. For example, EPPA-1 demonstrated a high therapeutic index (578) in rats compared to rolipram (0.15) by comparing pica D₅₀ and neutrophilia D₅₀ values . Validate findings in α2-adrenoceptor-mediated anesthesia reversal models in mice, which correlate with emesis in higher species .

Q. What strategies improve the therapeutic index of PDE4 inhibitors like this compound?

- Methodological Answer : Structural modifications targeting reduced CNS penetration often lower emetogenic activity. EPPA-1’s tetrahydro-2H-pyran-4-yl group and ethyl-piperazine substituents reduced emesis (pica D₅₀ = 24.3 mg/kg) while maintaining anti-inflammatory potency (neutrophilia D₅₀ = 0.042 mg/kg) . Computational modeling of binding affinity to PDE4 isoforms (PDE4B vs. PDE4D) can further guide optimization .

Q. How should conflicting data on metabolic stability be addressed?

- Methodological Answer : Conduct comparative metabolism studies using liver microsomes (human/rat) and LC-MS/MS analysis. For example, fluorinated compounds often exhibit enhanced metabolic stability due to C-F bond strength. If instability is observed, introduce blocking groups (e.g., methyl on the pyran ring) or explore prodrug strategies .

Data Contradiction Analysis

Q. Why might in vitro potency (e.g., IC₅₀) fail to correlate with in vivo efficacy?

- Methodological Answer : Poor bioavailability or off-target effects may explain discrepancies. For instance, cilomilast showed weaker in vivo activity (neutrophilia D₅₀ = 4.54 mg/kg) despite moderate in vitro IC₅₀ (389 nM) due to rapid clearance . Address this by measuring plasma/tissue concentrations via LC-MS and optimizing pharmacokinetic properties (e.g., logP, plasma protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.